

Head-to-Head Comparison of PU141 and C646: A Guide for Researchers

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Compound of Interest		
Compound Name:	PU141	
Cat. No.:	B610336	Get Quote

This guide provides a detailed, data-driven comparison of two widely used histone acetyltransferase (HAT) inhibitors, **PU141** and C646. Both compounds are valuable tools for studying the roles of the closely related transcriptional co-activators, p300 and CREB-binding protein (CBP), in various biological processes, including gene regulation, cell proliferation, and apoptosis. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs.

Overview and Mechanism of Action

PU141 and C646 are small molecule inhibitors that target the catalytic HAT domain of p300 and CBP. These enzymes play a crucial role in chromatin remodeling and gene transcription by acetylating histone and non-histone proteins. By inhibiting their activity, **PU141** and C646 can induce histone hypoacetylation, leading to the modulation of gene expression and subsequent cellular effects.

PU141 is a pyridoisothiazolone-based HAT inhibitor that is selective for p300 and CBP.[1] It has been shown to induce histone hypoacetylation and inhibit the growth of various cancer cell lines.[1]

C646 is a well-characterized, competitive inhibitor of p300 with a reported Ki of 400 nM. It is selective for p300 over other histone acetyltransferases.[2] C646 has been demonstrated to induce cell cycle arrest, apoptosis, and autophagy in several cancer models.[2][3]



Quantitative Performance Data

The following table summarizes the available quantitative data for **PU141** and C646, providing a basis for comparing their potency and cellular effects. It is important to note that a direct head-to-head comparison of their enzymatic inhibition under identical assay conditions is not readily available in the published literature.

Parameter	PU141	C646	Reference Compound (A-485)
Target	p300/CBP	p300	p300/CBP
Ki	Not Reported	400 nM	Not Reported
IC50 (enzymatic)	Not Reported	Not Reported	60 nM (for p300)
Cellular Potency	Micromolar concentrations for growth inhibition in various cell lines[3]	10 μM inhibits growth of melanoma and non- small cell lung cancer cell lines[3]	Not Reported
Observed Cellular Effects	Induces histone hypoacetylation; Inhibits cancer cell growth[3]	Induces cell cycle arrest, apoptosis, and autophagy; Reduces histone H3 and H4 acetylation[2][4]	Potent and selective inhibition of p300/CBP catalytic activity[5]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to characterize the activity of HAT inhibitors like **PU141** and C646.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability based on the metabolic activity of cells.

 Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.



- Compound Treatment: Treat the cells with various concentrations of PU141 or C646 (typically in a range from 0.1 to 100 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: Add 10 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Histone Acetylation Assay (Western Blot)

This protocol allows for the detection of changes in global histone acetylation levels.

- Cell Treatment and Lysis: Treat cells with the desired concentrations of PU141 or C646 for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate 20-30 μg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 Incubate the membrane with primary antibodies against acetylated histones (e.g., antiacetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-GAPDH) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

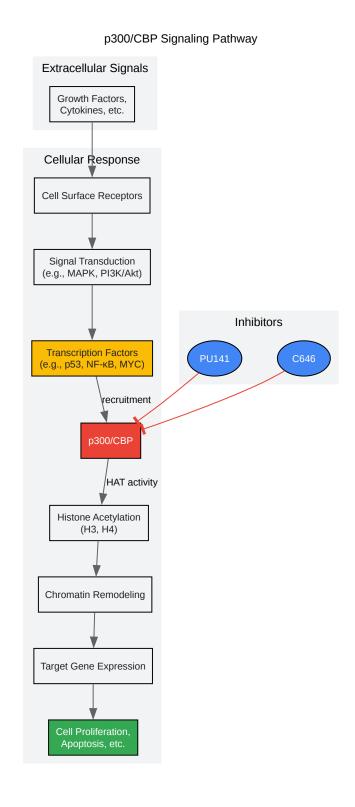


 Densitometry Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by **PU141** and C646 and a typical experimental workflow for their characterization.

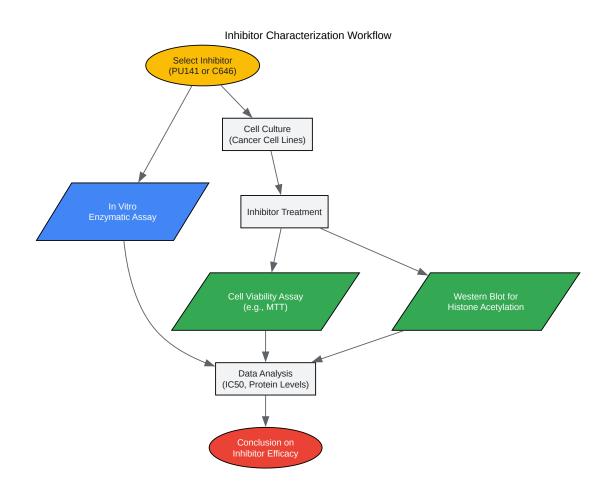




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Caption: p300/CBP as key integrators of signaling pathways.





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Caption: A typical workflow for characterizing HAT inhibitors.

Conclusion



Both **PU141** and C646 are effective inhibitors of the p300/CBP family of histone acetyltransferases and serve as valuable tools for cancer research and epigenetic studies. C646 is a well-documented competitive inhibitor of p300 with a known Ki value, making it a suitable choice for studies requiring a well-characterized compound. **PU141** is also a selective inhibitor of p300/CBP and has demonstrated broad anti-proliferative activity.

The choice between **PU141** and C646 will depend on the specific research question, the cell system being used, and the desired level of target engagement. For researchers initiating studies on p300/CBP inhibition, C646 may be a preferred starting point due to the extensive body of literature and available quantitative data. However, **PU141** represents a distinct chemical scaffold that may offer different pharmacokinetic or off-target profiles, warranting its consideration in broader screening or validation studies. It is recommended that researchers empirically determine the optimal concentration and treatment conditions for either inhibitor in their specific experimental system.

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